molecular formula C11H12O2 B11724817 3-phenylpent-2-enoic acid

3-phenylpent-2-enoic acid

Cat. No.: B11724817
M. Wt: 176.21 g/mol
InChI Key: STAOMSFSFGPGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpent-2-enoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a phenyl group attached to a pent-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylpent-2-enoic acid typically involves the reaction of phenylacetic acid with crotonaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent decarboxylation step to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated acids or alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products Formed:

    Oxidation: Formation of phenylpent-2-enone or phenylpent-2-enal.

    Reduction: Formation of 3-phenylpentanoic acid or 3-phenylpentanol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

3-Phenylpent-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-phenylpent-2-enoic acid exerts its effects involves interactions with specific molecular targets. It can act as an allosteric modulator of enzymes, influencing their activity by binding to regulatory sites. This interaction can alter the conformation of the enzyme, thereby modulating its catalytic activity. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

    3,5-Diphenylpent-2-enoic acid: Known for its role as an allosteric activator of protein kinase PDK1.

    3-Phenylpentanoic acid: A saturated analog of 3-phenylpent-2-enoic acid.

    3-Phenylpentanol: A reduced form of this compound.

Uniqueness: this compound is unique due to its unsaturated structure, which allows it to participate in a variety of chemical reactions. Its phenyl group also provides additional reactivity and potential for functionalization, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

3-phenylpent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAOMSFSFGPGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.